molecular formula C9H11FN2 B1459936 2-(Azetidin-1-yl)-5-fluoroaniline CAS No. 1856318-20-1

2-(Azetidin-1-yl)-5-fluoroaniline

Cat. No. B1459936
CAS RN: 1856318-20-1
M. Wt: 166.2 g/mol
InChI Key: LGHNPQQHLHUYTR-UHFFFAOYSA-N
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Description

Azetidinones, also known as β-lactams, are a class of compounds that contain a four-membered heterocyclic ring structure. They are known for a wide range of biological activities, including antifungal, antibacterial, antitubercular, anticonvulsant, analgesic, anti-inflammatory, and antiviral activities .


Synthesis Analysis

Azetidinones can be synthesized through various methods. One common method involves the reaction of Schiff bases with chloroacetyl chloride in the presence of a base . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of azetidinones consists of a four-membered β-lactam ring. The nitrogen atom is attached to the β-carbon atom relative to the carbonyl group .


Chemical Reactions Analysis

Azetidinones can undergo a variety of chemical reactions due to the presence of the reactive β-lactam ring. For example, they can participate in aza-Michael addition reactions with NH-heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinones can vary widely depending on their specific structure and functional groups. For example, some azetidinones are liquids at room temperature, while others are solids .

Scientific Research Applications

Antimicrobial and Antibacterial Agents

Several studies have demonstrated the potential of azetidine derivatives as potent antimicrobial and antibacterial agents. For example, a novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, which includes an azetidin-1-yl group, showed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than known antibiotics against clinical isolates (Kuramoto et al., 2003). Additionally, the synthesis of Schiff’s bases, azetidinones, and thiazolidinones with azetidin-1-yl groups led to compounds that exhibited excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).

Drug Synthesis and Modification

The Minisci reaction has been utilized for the introduction of azetidin-3-yl groups into heteroaromatic bases, showcasing the utility of azetidine derivatives in the modification of molecules for drug discovery. This approach has been applied to important drug compounds like the EGFR inhibitor gefitinib, demonstrating the versatility of azetidine derivatives in medicinal chemistry (Duncton et al., 2009).

Photostability and Fluorophore Design

Azetidinyl substitution has been explored for improving the photostability of fluorophores. A study found that azetidinyl substitution in nonconventional coumarin-based COUPY dyes led to an unprecedented improvement in photostability, making these compounds highly suitable for applications requiring stable fluorescent markers (Gandioso et al., 2018).

Anti-Inflammatory and Analgesic Agents

Azetidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, quinoline derivatives bearing azetidinones scaffolds showed significant anti-inflammatory and analgesic activities, indicating the potential for developing new therapeutic agents based on the azetidine structure (Gupta & Mishra, 2016).

Antitumor Antibiotics

The azetidine structure has been incorporated into pyrrolo[1,4]benzodiazepines (PBDs), a class of antitumor antibiotics. This incorporation through intramolecular azide to alkene 1,3-dipolar cycloadditions demonstrates the azetidine ring's contribution to the synthesis of complex molecules with significant biological activity (Hemming et al., 2014).

Mechanism of Action

The mechanism of action of azetidinones can vary depending on their specific structure and functional groups. Some azetidinones are known to inhibit various enzymes, which can lead to their biological activities .

Safety and Hazards

Like all chemicals, azetidinones should be handled with care. They can pose various health hazards depending on their specific structure and functional groups. For example, some azetidinones can be harmful if swallowed or inhaled .

Future Directions

Research into azetidinones is ongoing, and there are many potential future directions for this class of compounds. For example, researchers are investigating the use of azetidinones as antimicrobial agents . Additionally, researchers are exploring the use of azetidinones in the development of new drugs for the treatment of various diseases .

properties

IUPAC Name

2-(azetidin-1-yl)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-7-2-3-9(8(11)6-7)12-4-1-5-12/h2-3,6H,1,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHNPQQHLHUYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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